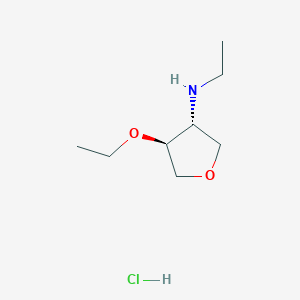

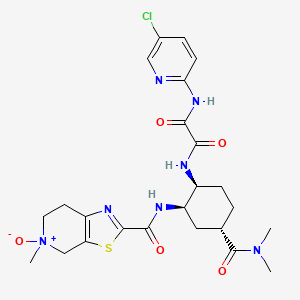

![molecular formula C8H8ClN3 B1435009 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638772-13-0](/img/structure/B1435009.png)

2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

説明

“2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” is a compound that plays a significant role in medicinal chemistry . It is a key intermediate in the synthetic approaches to pyrrolo[2,3-d]pyrimidine derivatives . The compound is regarded as an important class of N-heterocycles .

Synthesis Analysis

The synthesis of “2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” involves a green and simple Cu-catalyzed method . This method provides green and economical approaches toward numerous pyrrolo[2,3-d]pyrimidine derivatives . The synthesis process involves the use of cyclopentylamine, 5-bromo-2,4-dichloropyrimidine, and 3,3-diethoxy-propyne as starting materials .Molecular Structure Analysis

The molecular structure of “2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” is well-characterized using spectral and elemental analyses . The compound has a molecular weight of 292.77 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” include the selective N-alkylation of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine . This is followed by a Pd-catalyzed Sonogashira coupling with 3,3-diethoxy-propyne to yield the desired product .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” include a density of 1.40±0.1 g/cm3 . The compound has a vapor pressure of 0-0Pa at 20-25℃ .科学的研究の応用

Medicinal Chemistry: Aurora Kinase Inhibitor Synthesis

2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine: is utilized in the synthesis of aurora kinase inhibitors . These inhibitors are crucial in the development of treatments for cancer, as aurora kinases play a significant role in the regulation of mitosis. The compound’s ability to act as a scaffold for creating potent kinase inhibitors highlights its importance in cancer research.

Hedgehog Signaling Pathway Inhibition

This compound serves as a key intermediate in the synthesis of hedgehog signaling pathway inhibitors . These inhibitors are more effective than the positive control GDC-0449 and are instrumental in the treatment of basal-cell carcinoma, making this application vital for dermatological oncology.

JAK Inhibitor Development: Tofacitinib

The synthesis of Tofacitinib, a pan-JAK inhibitor developed by Pfizer, involves 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate . Tofacitinib is used for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis, showcasing the compound’s role in autoimmune disease management.

EGFR-TK Inhibitor Synthesis

As an intermediate in the synthesis of EGFR-TK inhibitors, this compound contributes to the creation of treatments for non-small cell lung cancer . The EGFR-TK inhibitors developed using this compound have shown higher potency than the commercial drug Erlotinib, emphasizing its potential in targeted cancer therapy.

Material Science: Organic Synthesis Intermediate

In material science, 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is an important intermediate for the creation of various pyrimidine derivatives. These derivatives are essential for developing new materials with potential applications in electronics, photonics, and nanotechnology.

Pharmaceutical Research: Ribociclib Intermediates

This compound is crucial in the synthesis of intermediates for Ribociclib, a selective and potent inhibitor of cyclin-dependent kinase 4/6 (CDK4/6), used in cancer therapy, particularly for hormone receptor-positive breast cancer. It underscores the compound’s significance in the development of targeted cancer treatments.

Green Chemistry: Eco-Friendly Synthesis Methods

The compound is synthesized using green chemistry principles, providing an eco-friendly approach to creating pyrrolo[2,3-d]pyrimidine derivatives . This method reduces the environmental impact and offers a sustainable option for pharmaceutical and material science research.

Biological Evaluation: Microwave-Assisted Synthesis

2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine: is used in microwave-assisted synthesis methods to create new derivatives of heterocyclic compounds . This technique is solvent-free, highlighting the compound’s role in advancing biological evaluation methods that are more efficient and environmentally friendly.

作用機序

Target of Action

The primary target of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is the tyrosine kinase, particularly the oral signal transducers and activators of transcription 6 (STAT6) . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a significant role in the regulation of cell division, survival, and migration .

Mode of Action

2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine interacts with its target, the tyrosine kinase, by inhibiting its activity . This inhibition disrupts the signal transduction cascades, leading to changes in the activation of proteins that regulate cellular processes .

Biochemical Pathways

The inhibition of tyrosine kinase by 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine affects various biochemical pathways. One of the key pathways is the JAK-STAT signaling pathway . This pathway is involved in processes such as immunity, cell division, cell death, and tumor formation .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining its concentration in the body and its therapeutic effectiveness .

Result of Action

The molecular and cellular effects of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine’s action are primarily due to its inhibitory effect on tyrosine kinase. This inhibition disrupts cellular processes regulated by this enzyme, potentially leading to the suppression of cell division and migration .

Action Environment

The action, efficacy, and stability of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. These factors could include the presence of other substances in the body, the pH level of the environment, and the temperature . .

特性

IUPAC Name |

2-chloro-5,7-dimethylpyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-5-4-12(2)7-6(5)3-10-8(9)11-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMYPRJUKOJETH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=NC(=NC=C12)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

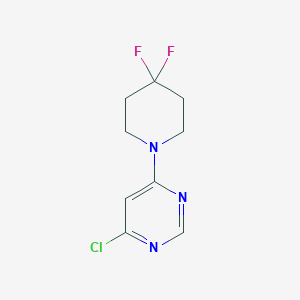

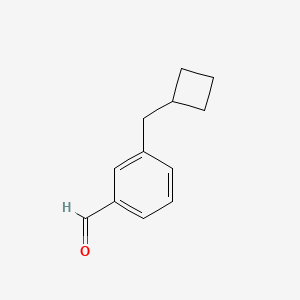

![2-[(4-Methylphenyl)methoxy]propanoic acid](/img/structure/B1434926.png)

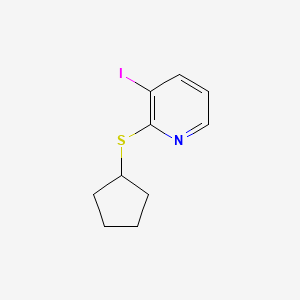

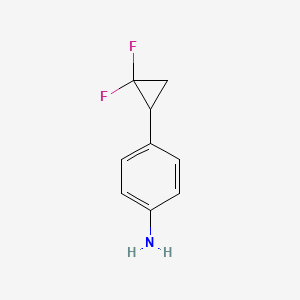

![Ethanone,1-(3-methylbenzo[b]thien-5-yl)-](/img/structure/B1434929.png)

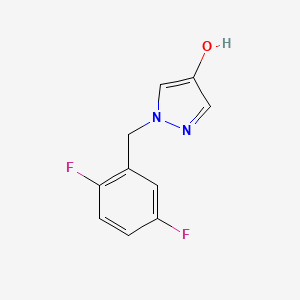

![2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434939.png)

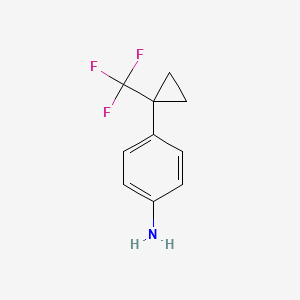

![2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1434940.png)

![2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434941.png)

![Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate](/img/structure/B1434947.png)